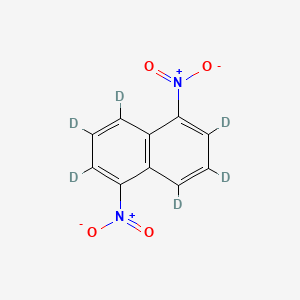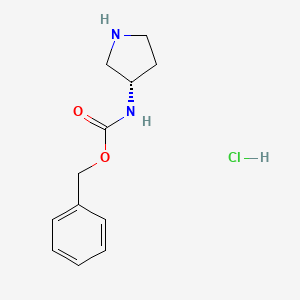
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has an average mass of 222.712 Da and a monoisotopic mass of 222.113510 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of natural amino acids like S-proline, and their enantiomers . These compounds typically possess a benzyl type substituent at the pyrrolidine nitrogen .Molecular Structure Analysis
The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in these compounds can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Scientific Research Applications
Enzymatic Production and Enzyme Characteristics
(S)-N-Benzyl-3-pyrrolidinol, closely related to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, is a vital chiral building block in pharmaceuticals. It's produced from N-benzyl-3-pyrrolidinone using Geotrichum capitatum, yielding an enantiometric excess of over 99.9%. The involved enzyme, NAD(+)-dependent alcohol dehydrogenase, showcases unique features compared to known prokaryotic N-benzyl-3-pyrrolidinone reductases, highlighting its potential for chiral compound production (Yamada-Onodera et al., 2007).
Chemical Synthesis and Functionalization
- Borylated Pyrrolidines Synthesis : The compound plays a role in synthesizing 3-borylated pyrrolidines through 1,3-dipolar cycloaddition of alkenyl boronates and N-benzyl azomethine ylide. This process is valuable for creating bifunctional building blocks and expanding synthetic and medicinal chemists' toolbox (Liashuk et al., 2022).
- Carbon Nanotubes Functionalization : The compound is involved in the solvent-free functionalization of multiwall carbon nanotubes (CNTs), leading to the formation of cyclic benzyl carbamate and pyrrolidine. This method allows for fine-tuning of CNT surface functionality (Paiva et al., 2010).
- Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, structurally similar to the compound , have shown moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase. These findings are relevant for understanding and potentially treating diseases related to cholinesterase activity (Pizova et al., 2017).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLNBDQPCIAMI-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

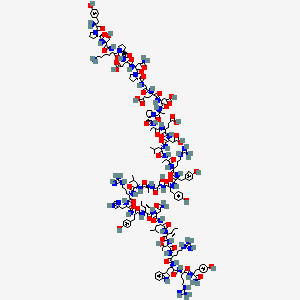
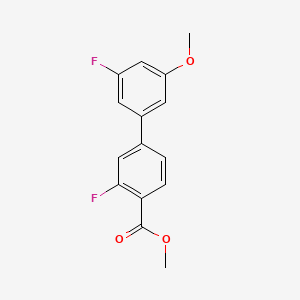
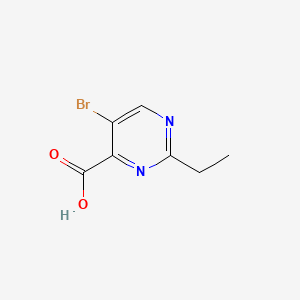
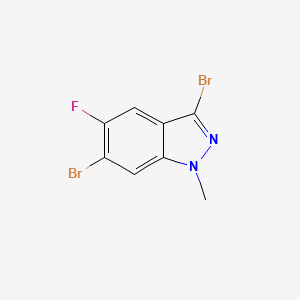
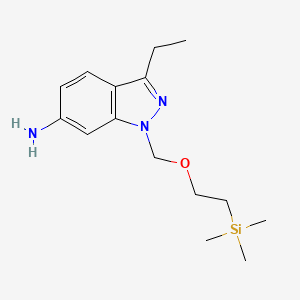
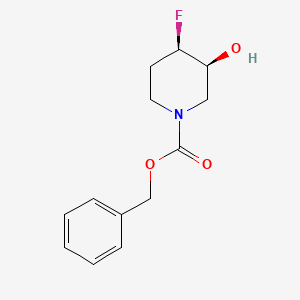
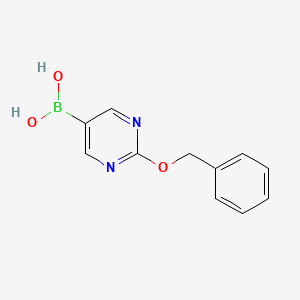
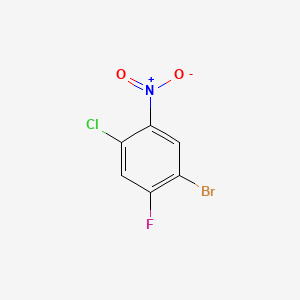
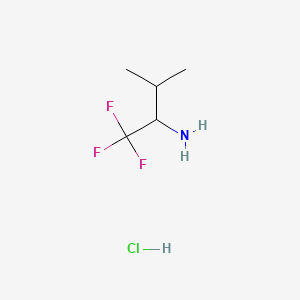
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)
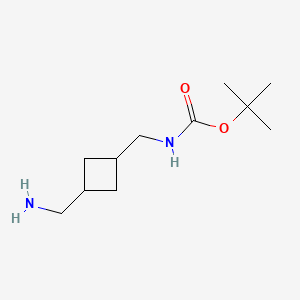
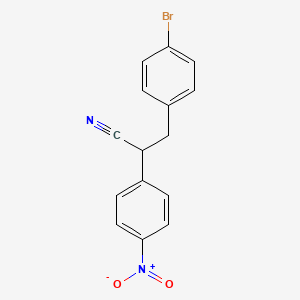
![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
